2-(2-Bromophenyl)butanoic acid
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Overview
Description
2-(2-Bromophenyl)butanoic acid is an organic compound with the molecular formula C10H11BrO2 It is a derivative of butanoic acid, where a bromine atom is substituted at the second position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)butanoic acid can be achieved through several methods. One common approach involves the bromination of 2-phenylbutanoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors can enhance the efficiency and safety of the bromination reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromophenyl)butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding phenylbutanoic acid using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
- Substitution reactions yield various substituted phenylbutanoic acids.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in phenylbutanoic acid.
Scientific Research Applications
2-(2-Bromophenyl)butanoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of functionalized materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The carboxylic acid group can form hydrogen bonds, further stabilizing interactions with biological targets.
Comparison with Similar Compounds
2-(4-Bromophenyl)butanoic acid: Similar structure but with bromine at the fourth position.
2-(2-Chlorophenyl)butanoic acid: Chlorine substituted instead of bromine.
2-(2-Fluorophenyl)butanoic acid: Fluorine substituted instead of bromine.
Uniqueness: 2-(2-Bromophenyl)butanoic acid is unique due to the specific position of the bromine atom, which can influence its reactivity and interactions. The presence of bromine can enhance the compound’s ability to participate in halogen bonding, affecting its binding properties in biological systems.
Properties
Molecular Formula |
C10H11BrO2 |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-(2-bromophenyl)butanoic acid |
InChI |
InChI=1S/C10H11BrO2/c1-2-7(10(12)13)8-5-3-4-6-9(8)11/h3-7H,2H2,1H3,(H,12,13) |
InChI Key |
HAJRFJVKAQNDLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1Br)C(=O)O |
Origin of Product |
United States |
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